
Vupanorsen
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Vupanorsen is a biochemical. it us used in treatment Of Hyperlipidemia.
科学的研究の応用
Key Mechanisms:
- Inhibition of ANGPTL3 Production : Reduces triglyceride and cholesterol levels in the liver.
- Impact on Lipid Parameters : Statistically significant reductions in non-high-density lipoprotein cholesterol, triglycerides, and apolipoprotein B have been observed in clinical trials.
Cardiovascular Risk Reduction
Vupanorsen has shown promise in reducing cardiovascular risk factors through its lipid-lowering effects. The following table summarizes key findings from clinical trials:
Study Phase | Primary Endpoint | Results | Notes |
---|---|---|---|
Phase 1 | Safety and tolerability | Favorable profile; dose-dependent reductions in ANGPTL3, triglycerides, LDL-C | Established baseline for further studies |
Phase 2a | Reduction in triglyceride levels | Significant reductions compared to placebo | Supported continued development |
Phase 2b | Reduction in non-HDL-C | Statistically significant reductions at all doses | Notable increases in liver fat and liver enzymes observed |
Efficacy Data
Clinical trials have demonstrated that this compound can lead to substantial reductions in lipid levels:
- Non-HDL-C : Statistically significant reductions across all tested doses.
- Triglycerides : Consistent reductions observed at all dose levels.
- ANGPTL3 Levels : Significant decreases indicating effective target engagement.
Safety Profile
While this compound has shown efficacy in reducing lipid levels, safety concerns have also emerged. Increases in liver fat and elevations in liver enzymes (ALT and AST) were noted, particularly at higher doses. The most common adverse effects included:
- Increased hepatic fat fraction.
- Elevated liver enzyme levels.
These findings led to discussions regarding the continuation of its clinical development, ultimately resulting in Pfizer returning development rights to Ionis Pharmaceuticals due to concerns about the magnitude of lipid reductions not supporting further clinical trials .
Case Study 1: Phase 2b Clinical Trial
In a pivotal Phase 2b trial involving statin-treated participants with dyslipidemia, this compound met its primary endpoint by achieving significant reductions in non-HDL-C and triglycerides compared to placebo. The study highlighted the potential of this compound as a therapeutic option for patients struggling with residual cardiovascular risk despite statin therapy .
Case Study 2: Genetic Validation
The efficacy of this compound is further supported by genetic studies showing that individuals with ANGPTL3 deficiencies exhibit lower levels of LDL-C and triglycerides, correlating with reduced coronary artery disease risk. This genetic validation underscores the therapeutic potential of targeting ANGPTL3 through antisense technology .
特性
CAS番号 |
2097587-62-5 |
---|---|
分子式 |
C296H434N86O152P20S13 |
IUPAC名 |
DNA, d((2'-O-(2-methoxyethyl))rG-ssup(p)-(2'-O-(2-methoxyethyl))rG-(2'-O-(2- methoxyethyl))rA-(2'-O-(2-methoxyethyl))msup(5)rC-(2'-O-(2-methoxyethyl))rA-T-ssup(p)- T-ssup(p)-G-ssup(p)-msup(5)C-ssup(p)-msup(5)C-ssup(p)-A-ssup(p)-G-ssup(p)-T-ssup(p)-A-ssup(p)-A-ssup(p)-(2'-O-(2- methoxyethyl))msup(5)rU-(2'-O-(2-methoxyethyl))msup(5)rC-(2'-O-(2-methoxyethyl))rG- ssup(p)-(2'-O-(2-methoxyethyl))msup(5)rC-ssup(p)-(2'-O-(2-methoxyethyl))rA), 5'-(26-((2- (acetylamino)-2-deoxy-beta-D-galactopyranosyl)oxy)-14,14-bis((3-((6-((2- (acetylamino)-2-deoxy-beta-D-galactopyranosyl)oxy)hexyl)amino)-3- oxopropoxy)methyl)-8,12,19-trioxo-16-oxa-7,13,20-triazahexacos-1-yl hydrogen phosphate) |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Vupanorsen; vupanorsenum; vupanorsen; AKCEA-ANGPTL3-LRx; ISIS 703802; UNII-A7YG; WHO 11175. 62NHZ6; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。